N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Description
Scientific Research Applications
Synthetic Chemistry Applications
This compound and its derivatives play a significant role in synthetic chemistry, especially in the synthesis of heterocyclic compounds, which are crucial for developing new materials and pharmaceuticals. For instance, studies have demonstrated efficient methodologies for synthesizing hybrid molecules containing thiadiazole moieties, which exhibit significant biological activities such as antimicrobial, antiurease, and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Another research effort showcased the synthesis of thiazole derivatives, revealing their potential as orally active antiallergy agents, highlighting the versatility of thiadiazole frameworks in therapeutic agent development (Hargrave, Hess, & Oliver, 1983).
Pharmacological Research
Thiadiazole derivatives, including structures related to the chemical , have been investigated for various pharmacological applications. Compounds with thiadiazole cores have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a target for diabetes and obesity treatment, demonstrating significant in vitro and in vivo hypoglycemic activity (Navarrete-Vázquez et al., 2012). This underscores the potential of thiadiazole derivatives in developing new therapeutic agents for chronic conditions.
Material Science
In material science, thiadiazole derivatives have been explored for their corrosion inhibition properties, which are crucial for protecting metals from corrosion in various industrial applications. Research into thiadiazole derivatives as corrosion inhibitors for carbon steel in sodium chloride solution has shown promising results, indicating their potential to extend the lifespan of metal components in harsh environments (Heakal, Fouda, & Radwan, 2011).
Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c1-16-7-13-20(14-8-16)25-21(29)15-31-24-28-27-23(32-24)26-22(30)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHVFTFHNFOPHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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